molecular formula C14H23NO3 B5040667 N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine

N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine

Cat. No.: B5040667
M. Wt: 253.34 g/mol
InChI Key: NKQOHTKYNJBHHX-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amine, ether, and alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine typically involves multi-step organic reactions. One common approach is to start with a suitable alkyne precursor, which undergoes a series of reactions including alkylation, etherification, and amination. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures high yield and purity. Industrial methods often optimize reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alkenes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, potentially affecting biological pathways or industrial processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-methoxy-4,4-diphenylbut-2-yn-1-amine
  • N,N-Diethyl-4-(2-methoxyethoxy)-2-butyn-1-amine

Uniqueness

N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine is unique due to its specific combination of functional groups and structural features. This uniqueness may result in distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-4-15(5-2)10-6-7-12-17-14-18-13-9-8-11-16-3/h4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQOHTKYNJBHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOCOCC#CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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